Ethyl 8-methyl-4-oxo-4h-chromene-2-carboxylate
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Overview
Description
Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C13H12O4 and is characterized by a chromene core with an ethyl ester group at the 2-position and a methyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired chromene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
Uniqueness
Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of a methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
33543-99-6 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 8-methyl-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-3-16-13(15)11-7-10(14)9-6-4-5-8(2)12(9)17-11/h4-7H,3H2,1-2H3 |
InChI Key |
HTBQNHVXXPOWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC=CC(=C2O1)C |
Origin of Product |
United States |
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